Cytotoxic Potency in KB Cells vs. Paradol
In a direct comparative study assessing growth inhibition of oral squamous carcinoma KB cells, [6]-dehydroparadol was significantly more potent than its parent compound, [6]-paradol. The dehydro analog demonstrated a 2.4-fold lower IC50, indicating a substantially higher cytotoxic efficacy [1].
| Evidence Dimension | Cytotoxicity (Growth Inhibition) |
|---|---|
| Target Compound Data | IC50 = 51.1 μM |
| Comparator Or Baseline | [6]-Paradol (IC50 = 123.8 μM) |
| Quantified Difference | 2.4-fold increase in potency |
| Conditions | Oral squamous carcinoma KB cell line; MTT assay after 24-48 hour treatment. |
Why This Matters
This quantifiable potency difference justifies selecting [6]-dehydroparadol over [6]-paradol for in vitro oncology studies targeting similar pathways, ensuring a more robust and lower-concentration experimental signal.
- [1] Lee KH. Growth inhibition of oral cancer KB cell lines by paradol and its derivatives. Master's Thesis, Yonsei University, 2000. IC50 values reported on page 17. View Source
